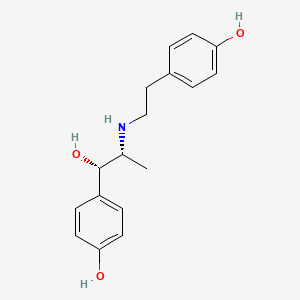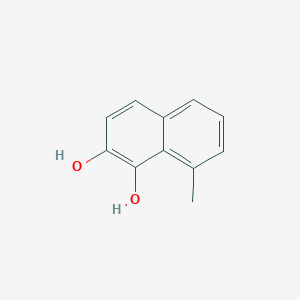
8-Methylnaphthalene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-methylnaphthalene-1,2-diol is a member of naphthalenediols and a member of methylnaphthalenes. It derives from a naphthalene-1,2-diol.
科学的研究の応用
Sorption Studies :
- Macintyre and Stauffer (1988) studied the sorption coefficients of 1-methylnaphthalene in aqueous solution on aquifer materials using column chromatography. They found that the sorption coefficients were about half of those determined by the batch method, indicating the compound's potential environmental behavior (Macintyre & Stauffer, 1988).
Chemical Synthesis and Reactions :
- Bernardon and Deberly (1981) reported on the formation of 2-Hydroxymethyl-1-methylene-1,2-dihydronaphthalene from the reaction of 1-naphthyl-methylmagnesium chloride with formaldehyde. This compound, which is closely related to 8-Methylnaphthalene-1,2-diol, slowly produces 1-methylnaphthalene, suggesting a potential pathway for synthesizing related compounds (Bernardon & Deberly, 1981).
Catalysis and Chemical Transformations :
- Zhao et al. (2008) studied the shape-selective methylation of 2-methylnaphthalene over hydrothermally treated HZSM-5 zeolite catalysts, highlighting the compound's role in catalytic processes (Zhao et al., 2008).
Molecular Motion Studies :
- Imashiro et al. (1983) investigated molecular motions in solid 8-substituted 1-methylnaphthalenes, providing insight into the dynamic behavior of these compounds at the molecular level (Imashiro et al., 1983).
Biodegradation Studies :
- Mahajan, Phale, and Vaidyanathan (1994) explored the biodegradation of 1- and 2-methylnaphthalene by Pseudomonas putida CSV86, suggesting a potential environmental fate for these compounds (Mahajan, Phale, & Vaidyanathan, 1994).
Fuel and Combustion Analysis :
- Shaddix, Brezinsky, and Glassman (1997) examined the oxidation of 1-methylnaphthalene in combustion environments, which could be relevant for understanding the behavior of 8-Methylnaphthalene-1,2-diol in similar contexts (Shaddix, Brezinsky, & Glassman, 1997).
特性
製品名 |
8-Methylnaphthalene-1,2-diol |
|---|---|
分子式 |
C11H10O2 |
分子量 |
174.2 g/mol |
IUPAC名 |
8-methylnaphthalene-1,2-diol |
InChI |
InChI=1S/C11H10O2/c1-7-3-2-4-8-5-6-9(12)11(13)10(7)8/h2-6,12-13H,1H3 |
InChIキー |
KYYXBLAPBDWXFX-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C=CC(=C2O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



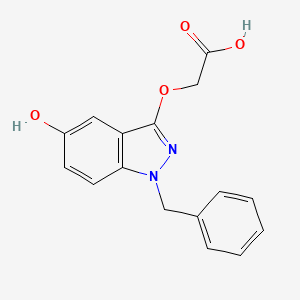
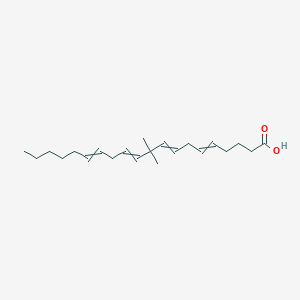
![2-methyl-5-[(2R)-6-methylhept-5-en-2-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B1199829.png)
![2-[(3-Chloro-1-phenylpropyl)amino]ethyl acetate](/img/structure/B1199830.png)
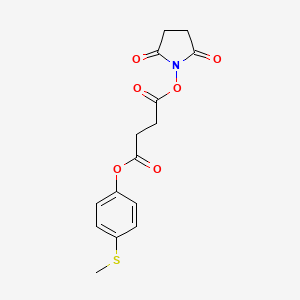
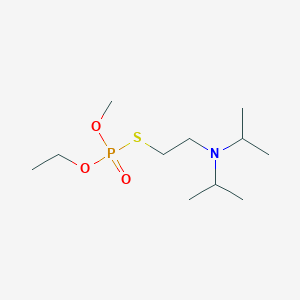
![Benzo[k]tetraphene-3,4-diol](/img/structure/B1199834.png)
![(5-Amino-3-triazolo[1,5-a]quinazolinyl)-(4-morpholinyl)methanone](/img/structure/B1199835.png)
![5-[(2-Chlorophenyl)methylamino]-2-(4-methoxyphenyl)-4-oxazolecarbonitrile](/img/structure/B1199840.png)
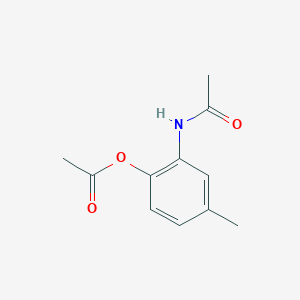
![2-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B1199844.png)
![N-[1-methyl-2-[2-(4-phenyl-1-piperazinyl)ethyl]-5-benzimidazolyl]-2-furancarboxamide](/img/structure/B1199846.png)
![4-ethyl-6-[3-methyl-4-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazol-5-yl]benzene-1,3-diol](/img/structure/B1199848.png)
